molecular formula C10H19N3O B12829929 (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B12829929
M. Wt: 197.28 g/mol
InChI Key: NDYCOZOMJNUSQA-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a synthetic organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the octahydropyrrolo[2,3-c]pyrrole core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Introduction of the isopropyl group: The next step involves the introduction of the isopropyl group at the nitrogen atom. This can be done using isopropylamine in the presence of a suitable catalyst.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with a carboxylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, acids, and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Diketopyrrolopyrrole (DPP): A related compound with a similar bicyclic structure, used in organic electronics.

    Thiophene-diketopyrrolopyrrole (TDPP): Another related compound with applications in materials science.

Uniqueness

(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is unique due to its specific structural features and the presence of the isopropyl and carboxamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

(3aS,6aS)-N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide

InChI

InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

NDYCOZOMJNUSQA-DTWKUNHWSA-N

Isomeric SMILES

CC(C)NC(=O)N1CC[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)NC(=O)N1CCC2C1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.